1-isopropyl-N-methylpyrrolidin-3-amine
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Overview
Description
1-isopropyl-N-methylpyrrolidin-3-amine is a synthetic compound belonging to the class of pyrrolidinamines. It is characterized by its molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . This compound is known for its stimulant properties and has been studied for various scientific applications.
Preparation Methods
The synthesis of 1-isopropyl-N-methylpyrrolidin-3-amine involves several steps. One common method includes the reaction of N-methylpyrrolidine with isopropyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
1-isopropyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-isopropyl-N-methylpyrrolidin-3-amine has been studied for its potential use in various fields:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-methylpyrrolidin-3-amine involves the inhibition of dopamine and norepinephrine reuptake in the brain. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced stimulation and arousal. This mechanism is similar to that of other stimulant drugs and contributes to its effects on cognitive function and mood.
Comparison with Similar Compounds
1-isopropyl-N-methylpyrrolidin-3-amine can be compared to other similar compounds, such as:
Methylphenidate: Both compounds inhibit dopamine and norepinephrine reuptake, but this compound has a different substitution pattern on the pyrrolidine ring.
Isopropylphenidate: This compound is a close analog with similar stimulant properties but differs in the position of the isopropyl group.
Pyrrolidinophenethylamines: These compounds share the pyrrolidine core structure but have varying substituents that affect their pharmacological profiles.
Properties
IUPAC Name |
N-methyl-1-propan-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-4-8(6-10)9-3/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFFIMUVJUYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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